Yadanziolide B

Description

This compound has been reported in Brucea mollis and Brucea javanica with data available.

Structure

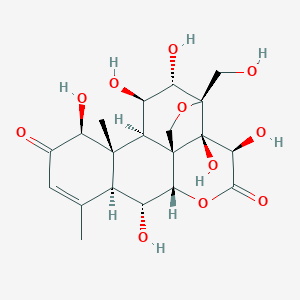

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3R,6S,7R,8S,12S,13S,14R,15R,16S,17R)-2,3,7,12,15,16-hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O11/c1-6-3-7(22)12(25)17(2)8(6)9(23)15-18-5-30-19(4-21,13(26)10(24)11(17)18)20(18,29)14(27)16(28)31-15/h3,8-15,21,23-27,29H,4-5H2,1-2H3/t8-,9-,10-,11-,12-,13+,14+,15-,17+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBBQXZJTIVCTO-VWXLKGNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1C(C3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Yadanziolide B: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide B is a naturally occurring quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family.[1] These compounds are known for their complex structures and diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the botanical origin of this compound, detailed experimental protocols for its isolation and characterization, a summary of its cytotoxic properties, and an exploration of its potential mechanism of action.

Natural Source and Botanical Origin

This compound is primarily isolated from the seeds of Brucea javanica (L.) Merr., an evergreen shrub belonging to the Simaroubaceae family.[2][3][4] This plant is widely distributed in Southeast Asia and Northern Australia and has a long history of use in traditional Chinese medicine, where it is known as "Ya-dan-zi".[5] The fruits of Brucea javanica are officially listed in the Chinese Pharmacopoeia for the treatment of various ailments, including malaria and dysentery.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H26O11 | [4] |

| Molecular Weight | 442.41 g/mol | [4] |

| Appearance | Powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Chemical Class | Diterpenoids, Quassinoids | [1][4] |

Experimental Protocols

Isolation and Purification of this compound from Brucea javanica Seeds

The following protocol is a composite methodology based on established procedures for the isolation of quassinoids from Brucea javanica.[6][7]

3.1.1. Extraction:

-

Air-dried and powdered seeds of Brucea javanica are subjected to extraction with 95% ethanol at room temperature for a period of three days. This process is typically repeated three times to ensure exhaustive extraction.[7]

-

The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is then suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[7]

3.1.2. Chromatographic Purification:

-

The chloroform or ethyl acetate fraction, which is typically enriched with quassinoids, is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions rich in this compound are pooled and further purified using repeated column chromatography, often on Sephadex LH-20, to remove closely related impurities.

-

Final purification is achieved by high-performance liquid chromatography (HPLC), typically on a C18 column, using a mobile phase such as a methanol-water gradient.[8][9]

Workflow for the Isolation of this compound

Cytotoxicity Assays

The cytotoxic activity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Cytotoxic Activity of this compound and Related Quassinoids

This compound has demonstrated significant cytotoxic activities against a range of human cancer cell lines. The table below summarizes the reported IC50 values for this compound and its close analog, Yadanziolide A.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | Bel-7402 | Hepatocellular Carcinoma | 3.5 - 4.5 | [10] |

| This compound | Bel-7404 | Hepatocellular Carcinoma | 3.5 - 4.5 | [10] |

| This compound | BGC-823 | Gastric Cancer | > 0.52 | [10] |

| Yadanziolide A | HepG2 | Hepatocellular Carcinoma | 0.300 | [2] |

| Yadanziolide A | Huh-7 | Hepatocellular Carcinoma | 0.362 | [2] |

| Yadanziolide A | LM-3 | Hepatocellular Carcinoma | 0.171 | [2] |

Mechanism of Action: Induction of Apoptosis via the JAK/STAT Signaling Pathway

While the precise molecular mechanism of this compound is still under investigation, studies on the closely related compound, Yadanziolide A, provide strong evidence for its mode of action. Yadanziolide A has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2] It is highly probable that this compound exerts its cytotoxic effects through a similar mechanism.

The proposed signaling pathway is as follows:

-

This compound enters the cancer cell and interacts with components of the JAK/STAT pathway.

-

It inhibits the phosphorylation of JAK proteins (such as JAK1 and JAK2) and STAT proteins (particularly STAT3).

-

The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus.

-

This leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax).

-

The shift in the balance of pro- and anti-apoptotic proteins results in the activation of caspases (caspase-3 and caspase-9), which are key executioners of apoptosis.

-

Ultimately, this cascade of events leads to the programmed death of the cancer cell.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Conclusion

This compound, a quassinoid isolated from the seeds of Brucea javanica, demonstrates significant cytotoxic activity against various cancer cell lines. Its likely mechanism of action involves the induction of apoptosis through the inhibition of the JAK/STAT signaling pathway. The detailed protocols for its isolation and the quantitative data on its cytotoxicity provide a valuable resource for researchers in natural product chemistry, pharmacology, and oncology. Further investigation into the precise molecular targets of this compound and its in vivo efficacy is warranted to explore its full therapeutic potential in cancer drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Antidiabetic and Antioxidant Properties of Brucea javanica Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Yadanziolide B: A Technical Guide to its Molecular Properties, Bioactivity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide B, a complex diterpenoid natural product, has garnered significant interest within the scientific community for its potent biological activities. Classified as a C20 quassinoid, this molecule is isolated from plant species of the Brucea genus, notably Brucea mollis and Brucea javanica. This technical guide provides a comprehensive overview of the molecular characteristics, cytotoxic and potential antiviral properties, and the underlying mechanisms of action of this compound, with a focus on data relevant to researchers and drug development professionals.

Molecular Profile

This compound is characterized by the molecular formula C20H26O11 and a molecular weight of 442.41 g/mol .[1][] Its intricate structure is typical of quassinoids, which are known for their bitter taste and a wide range of pharmacological effects.

| Property | Value | Reference |

| Molecular Formula | C20H26O11 | [1][] |

| Molecular Weight | 442.41 g/mol | [1][] |

| Chemical Class | C20 Quassinoid (Diterpenoid) | |

| Source | Brucea mollis, Brucea javanica | [1] |

Biological Activities

Cytotoxic Activity

This compound exhibits significant cytotoxic activity against various cancer cell lines. Published studies report IC50 values in the range of 3.00-5.81 μM.[3][4][5] This potent activity has positioned this compound as a compound of interest for further investigation in oncology.

| Bioactivity | Cell Line(s) | IC50 (µM) | Reference |

| Cytotoxicity | Not specified in abstract | 3.00 - 5.81 | [3][4][5] |

Potential Antiviral Activity

Some commercial suppliers have suggested that this compound may act as a potential inhibitor of H5N1 neuraminidase. However, a thorough review of the scientific literature did not yield any primary research data to substantiate this claim. Further investigation is required to validate this purported antiviral activity.

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

While the precise molecular targets of this compound are still under investigation, compelling evidence from studies on structurally related quassinoids, such as Yadanziolide A and Brusatol, points towards the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway as a primary mechanism of its cytotoxic action. The JAK/STAT pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.

The proposed mechanism involves the inhibition of STAT3 phosphorylation. By preventing the activation of STAT3, this compound can disrupt the downstream signaling cascade that promotes cancer cell survival and proliferation, ultimately leading to apoptosis.

References

The Quassinoid Family of Compounds: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quassinoid family, a diverse group of highly oxygenated, bitter-tasting degraded triterpenoids, represents a compelling frontier in natural product-based drug discovery.[1] Primarily isolated from the Simaroubaceae family of plants, these compounds have demonstrated a broad spectrum of potent biological activities, including notable anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides an in-depth overview of the quassinoid family, with a focus on their therapeutic potential. It includes a comprehensive summary of their biological activities with quantitative data, detailed experimental protocols for their isolation and evaluation, and visual representations of their mechanisms of action to aid researchers and drug development professionals in harnessing the potential of these complex natural products.

Core Concepts: Chemistry and Biological Activity

Quassinoids are characterized by their intricate chemical structures, which are biosynthetically derived from tetracyclic triterpenes.[3] They are classified into several types based on their carbon skeletons, most commonly C18, C19, C20, C22, and C25.[3] The significant interest in this class of compounds was ignited by the discovery of the potent antileukemic activity of bruceantin in the 1970s.[4] Since then, numerous other quassinoids have been identified, each with a unique profile of biological activity. The mechanism of action for many quassinoids is still under investigation, but common themes include the inhibition of protein synthesis and the modulation of key cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic and antimalarial activities of several prominent quassinoids, as represented by their half-maximal inhibitory concentration (IC50) values.

Table 1: Anticancer Activity of Selected Quassinoids (IC50 Values)

| Quassinoid | Cancer Cell Line | Cancer Type | IC50 Value | Reference(s) |

| Ailanthone | SGC-7901 | Gastric Cancer | Varies with time and dose | [7] |

| Huh7 | Hepatocellular Carcinoma | Varies with time and dose | ||

| Bruceantin | RPMI 8226 | Multiple Myeloma | 13 nM | [8] |

| U266 | Multiple Myeloma | 49 nM | [8] | |

| H929 | Multiple Myeloma | 115 nM | [8] | |

| Brusatol | A549 | Lung Cancer | Dose-dependent | [8] |

| Eurycomanone | Jurkat | Leukemia | 6.2 µM (72h) | [9] |

| K562 | Leukemia | 5.7 µM (72h) | [9] | |

| Simalikalactone D | SKBR3 | Breast Cancer | 60.0 nM | [10] |

| MDA-MB-231 | Breast Cancer | 65.0 nM | [10] | |

| MDA-MB-468 | Breast Cancer | 116 nM | [10] |

Table 2: Antimalarial Activity of Selected Quassinoids (IC50 Values)

| Quassinoid | Plasmodium falciparum Strain | IC50 Value | Reference(s) |

| Simalikalactone D | Chloroquine-resistant | Potent activity | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in quassinoid research.

Isolation and Purification of Quassinoids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of quassinoids from the bark of Simaroubaceae plants.

-

Extraction:

-

Partitioning:

-

Concentrate the methanol extract under reduced pressure.

-

Suspend the residue in water and partition successively with n-hexane and chloroform to separate compounds based on polarity.[12]

-

-

Chromatographic Purification:

-

Subject the chloroform and aqueous fractions to column chromatography on silica gel.

-

Elute with a gradient of chloroform and methanol.

-

Monitor fractions using thin-layer chromatography (TLC).

-

Further purify the fractions containing quassinoids using high-performance liquid chromatography (HPLC).[12]

-

-

Structure Elucidation:

-

Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Cell Viability (MTT) Assay

This protocol details the measurement of cell viability in response to quassinoid treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.[15]

-

-

Compound Treatment:

-

MTT Addition:

-

Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[17]

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Apoptosis Assay (Flow Cytometry)

This protocol describes the detection of apoptosis in quassinoid-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment:

-

Treat cells with the desired concentration of the quassinoid for the appropriate time.

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the procedure for analyzing the expression and phosphorylation status of proteins in signaling pathways, such as MAPK and NF-κB, after quassinoid treatment.

-

Protein Extraction:

-

Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-IκBα).[19][20]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.

-

Signaling Pathways and Mechanisms of Action

Quassinoids exert their biological effects through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms of action.

Ailanthone-Induced DNA Damage Response

Ailanthone has been shown to induce DNA damage, leading to the activation of the ATM/ATR signaling pathway.[21] This activation results in the phosphorylation of checkpoint kinases Chk1 and Chk2, which in turn orchestrate cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

Eurycomanone-Mediated Inhibition of the NF-κB Pathway

Eurycomanone has been demonstrated to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα.[5][9] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

Bruceantin's Inhibition of Protein Synthesis

Bruceantin is a potent inhibitor of protein synthesis.[4][8] It is thought to bind to the ribosome, thereby interfering with the peptidyl transferase reaction and inhibiting both the initiation and elongation steps of translation.

Simalikalactone D-Induced Apoptosis

Simalikalactone D has been shown to induce apoptosis in cancer cells, although the precise mechanism can be cell-type dependent.[10] In some breast cancer cell lines, it has been observed to induce a caspase-3 independent form of cell death.

Structure-Activity Relationships (SAR)

The biological activity of quassinoids is intricately linked to their chemical structure. While a comprehensive SAR is still being elucidated, some key features have been identified. For instance, the presence of an α,β-unsaturated ketone in the A ring and an ester group at C-15 are often associated with potent cytotoxic and anti-inflammatory activities.[2] Modifications to these and other functional groups can significantly impact the efficacy and selectivity of these compounds, offering opportunities for the development of novel, more potent, and less toxic derivatives.[3]

Conclusion and Future Directions

The quassinoid family of compounds presents a rich and largely untapped resource for the discovery of novel therapeutic agents. Their potent and diverse biological activities, particularly in the realms of oncology and infectious diseases, underscore their potential for clinical development. Further research is warranted to fully elucidate their mechanisms of action, expand upon structure-activity relationships, and develop synthetic strategies to access novel analogs with improved pharmacological profiles. This technical guide serves as a foundational resource to stimulate and support these future research and development endeavors.

References

- 1. Biologically active quassinoids and their chemistry: potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory agents III: Structure-activity relationships of brusatol and related quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mode of action of the antitumor compound bruceantin, an inhibitor of protein synthesis [hero.epa.gov]

- 5. Eurycomanone and eurycomanol from Eurycoma longifolia Jack as regulators of signaling pathways involved in proliferation, cell death and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ailanthone induces G2/M cell cycle arrest and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 96 Unlocking the Potential of Simalikalactone D as an Anticancer Agent in Ethnically Diverse Breast Cancer Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New findings on Simalikalactone D, an antimalarial compound from Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US10570110B2 - Simplified process to extract quassinoids - Google Patents [patents.google.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. resources.rndsystems.com [resources.rndsystems.com]

- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Yadanziolide B solubility in DMSO and other organic solvents

Application Notes and Protocols for Researchers

Yadanziolide B, a quassinoid diterpenoid isolated from the plant Brucea javanica, has demonstrated significant cytotoxic activities, making it a compound of interest for cancer research and drug development. These application notes provide detailed information on the solubility of this compound in various organic solvents, protocols for its handling and use in experimental settings, and an overview of its potential mechanism of action.

Solubility Profile

This compound exhibits solubility in a range of common organic solvents. A summary of its known solubility is presented in the table below. For optimal dissolution, particularly at higher concentrations, warming the solution to 37°C and utilizing an ultrasonic bath is recommended. It is also advised to prepare solutions fresh on the day of use; however, stock solutions can be stored at -20°C for several months.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 10 mM |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

-

Calibrated pipettes

Procedure:

-

Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 442.41 g/mol .

-

Weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the mixture for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, place the tube in a 37°C ultrasonic bath for 5-10 minutes.

-

Visually inspect the solution to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

General Protocol for Determining Solubility (Shake-Flask Method)

This protocol provides a general guideline for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vial to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent if necessary.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC.

-

Calculate the solubility of this compound in the solvent based on the measured concentration.

Putative Signaling Pathway: Inhibition of JAK/STAT Signaling

While the direct signaling pathway of this compound is still under investigation, extensive research on the closely related compound, Yadanziolide A, provides strong evidence for its mechanism of action. Yadanziolide A has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. It is highly probable that this compound exerts its cytotoxic effects through a similar mechanism.

The proposed mechanism involves the inhibition of the TNF-α/STAT3 signaling cascade. By suppressing the phosphorylation of JAK2 and STAT3, this compound would prevent the dimerization and nuclear translocation of STAT3, a key transcription factor for genes involved in cell survival and proliferation. This inhibition of STAT3 activity ultimately leads to the induction of apoptosis.

Caption: Proposed mechanism of this compound action via inhibition of the JAK/STAT pathway.

Experimental Workflow for Assessing Apoptosis

This workflow outlines the key steps to investigate the pro-apoptotic effects of this compound, likely mediated by the inhibition of the JAK/STAT pathway.

Caption: Experimental workflow for apoptosis assessment.

Application Notes and Protocols: Preparation and Use of Yadanziolide B Stock Solutions

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Yadanziolide B is a quassinoid diterpenoid isolated from the seeds and stems of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[1][][3] It is recognized for its potent cytotoxic activities against various cancer cell lines, with reported IC50 values in the low micromolar range (3.00-5.81 µM).[][4][5] This document provides detailed protocols for the preparation of this compound stock solutions and their application in a common in vitro cytotoxicity assay.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for accurate stock solution preparation and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₆O₁₁ | [4][5] |

| Molecular Weight | 442.41 g/mol | [4][5] |

| CAS Number | 95258-13-2 | [4] |

| Appearance | White solid powder | [5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3][4] |

| Purity | >98.0% | [] |

| Storage (Powder) | Desiccate at -20°C for up to 3 years. Keep away from direct sunlight and moisture. | [4][5] |

| Storage (In Solvent) | Store at -80°C for up to 1 year. | [5] |

Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.[]

3.1 Materials

-

This compound powder (CAS: 95258-13-2)

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, low-retention pipette tips and micropipettes

-

Vortex mixer

-

Ultrasonic bath

-

Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

3.2 Safety Precautions

-

This compound is a cytotoxic compound. Handle with care using appropriate PPE.

-

Perform all weighing and reconstitution steps in a chemical fume hood or a ventilated enclosure.

3.3 Stock Solution Calculation To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example Calculation for 1 mL of 10 mM Stock:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 442.41 g/mol x 1000 mg/g

-

Mass (mg) = 4.42 mg

3.4 Step-by-Step Reconstitution Protocol

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour to prevent condensation.[3]

-

Weighing: Carefully weigh the calculated amount (e.g., 4.42 mg) of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL for a 4.42 mg sample) to the tube containing the powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

-

Enhancing Solubility (If Necessary): If the compound does not fully dissolve, warm the tube at 37°C for 10-15 minutes and briefly sonicate in an ultrasonic bath.[4] Visually inspect for complete dissolution.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.[5]

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 3. Yadanziolide A | CAS:95258-14-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | CAS:95258-13-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | bitter wood bitters | Brucea mollis | TargetMol [targetmol.com]

Yadanziolide B: Application Notes and Protocols for In Vitro Cell Culture Assays

Introduction

Yadanziolides are a class of quassinoids, naturally occurring compounds that have demonstrated a range of biological activities, including potent anti-cancer effects. This document provides detailed protocols for in vitro cell culture assays to investigate the cytotoxic and mechanistic properties of Yadanziolide B, with protocols and data extrapolated from studies on Yadanziolide A.[1][2]

The primary mechanism of action for the related compound, Yadanziolide A, has been identified as the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and metastasis.[3][4][5] By targeting this pathway, Yadanziolide A induces apoptosis and inhibits the growth of cancer cells.[1][2] It is plausible that this compound exerts its effects through a similar mechanism.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of Yadanziolide A against various cancer cell lines. This data can serve as a starting point for determining the effective concentration range for this compound.

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |

| HepG2 | Hepatocellular Carcinoma | CCK-8 | Dose-dependent inhibition | 24 hours | [1] |

| LM-3 | Hepatocellular Carcinoma | CCK-8 | ~20% inhibition at 100 nM | 24 hours | [1] |

| Huh-7 | Hepatocellular Carcinoma | CCK-8 | Dose-dependent inhibition | 24 hours | [1] |

| HepG2 & LM-3 | Hepatocellular Carcinoma | Migration & Invasion | Significant inhibition at ≥ 0.1 μM | Not Specified | [1][2] |

Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., HepG2, LM-3, Huh-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range based on the data for Yadanziolide A (e.g., 0, 10, 30, 100, 300, 1000, 3000, 10000 nM).[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO at the same concentration as the highest this compound treatment).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Afterwards, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for 24 hours, as described in the cell viability assay protocol.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol examines the effect of this compound on the expression and phosphorylation of key proteins in the JAK/STAT pathway.

Materials:

-

Cancer cell lines

-

6-well cell culture plates or larger flasks

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved Caspase-8, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Visualizations

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Putative signaling pathway of this compound based on Yadanziolide A data.

References

- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific Targeting of STAT3 in B Cells Suppresses Progression of B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oligonucleotide-Based Therapeutics for STAT3 Targeting in Cancer—Drug Carriers Matter - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Yadanziolide B in Oncology: Application Notes and Protocols

Disclaimer: As of November 2025, publicly available research on the specific applications of Yadanziolide B in oncology is limited. The following application notes and protocols are based on extensive research into the closely related compound, Yadanziolide A , which has demonstrated significant anti-tumor effects, particularly in hepatocellular carcinoma. Researchers interested in this compound may find the methodologies and observed pathways for Yadanziolide A to be a valuable starting point for investigation.

Application Notes for Yadanziolide A in Oncology Research

Yadanziolide A (Y-A), a natural product isolated from Brucea javanica, has shown considerable promise as an anti-cancer agent.[1][2][3] In preclinical studies, Y-A exhibits potent cytotoxic effects against various cancer cell lines, with a particularly notable impact on hepatocellular carcinoma (HCC).[1][2][3] Its mechanism of action involves the induction of apoptosis and the inhibition of key signaling pathways that drive tumor growth and proliferation.[1][2][3]

Mechanism of Action:

Yadanziolide A exerts its anti-tumor effects primarily through the induction of apoptosis (programmed cell death) and the suppression of cell proliferation, migration, and invasion.[1][2][3] A key molecular target of Y-A is the JAK/STAT3 signaling pathway , which is often hyperactivated in cancer cells, leading to uncontrolled growth and survival.[1][2]

Specifically, Y-A has been shown to:

-

Inhibit the phosphorylation of JAK2 and STAT3, key components of the pathway.[1][2]

-

Downregulate the expression of downstream targets of STAT3 that are involved in cell survival and proliferation.[1]

-

Induce apoptosis, as evidenced by an increase in apoptotic cell populations and the formation of apoptosomes.[1][2][3]

Furthermore, RNA sequencing analysis has revealed that Y-A treatment can lead to the enrichment of the TNF-α signaling pathway, suggesting a broader impact on inflammatory and cell death pathways.[1]

Potential Applications in Oncology Research:

-

Investigating the JAK/STAT3 signaling cascade: Y-A can be used as a tool compound to probe the role of this pathway in different cancer types.

-

Inducing apoptosis in cancer cell lines: Its ability to trigger programmed cell death makes it a useful agent for studying the mechanisms of apoptosis.

-

In vivo studies of tumor growth inhibition: Y-A has been shown to effectively reduce tumor growth in mouse models of hepatocellular carcinoma.[1]

-

Exploring synergistic effects: Y-A can be tested in combination with other chemotherapeutic agents to identify potential synergistic interactions.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo efficacy of Yadanziolide A in hepatocellular carcinoma models.

| Assay | Cell Line(s) | Metric | Value/Effect | Reference |

| Cell Viability (CCK-8) | HepG2, LM-3, Huh-7 | IC50 (24h) | Not explicitly quantified in text, but dose-dependent inhibition observed at concentrations ≥ 0.1 μM. | [1][2] |

| Cell Migration & Invasion | HepG2 | Inhibition | Significant reduction observed. | [1] |

| Apoptosis Assay (Flow Cytometry) | LM-3, HepG2 | % Apoptotic Cells | Dose-dependent increase in early and late apoptotic cells. | [1] |

| In Vivo Tumor Growth | Hepa1-6 (orthotopic mouse model) | Tumor Growth Inhibition | Significant suppression of tumor growth at 2 mg/kg/day (intraperitoneal injection for two weeks). | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies to determine the cytotoxic effects of Yadanziolide A on cancer cells.[4]

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Yadanziolide A (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Yadanziolide A in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the Yadanziolide A dilutions (or vehicle control, DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with Yadanziolide A.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Yadanziolide A

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Yadanziolide A (and a vehicle control) for 24 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for JAK/STAT Pathway Proteins

This protocol allows for the detection of changes in protein expression and phosphorylation in the JAK/STAT pathway.

Materials:

-

Cancer cell line of interest

-

Yadanziolide A

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Treat cells with Yadanziolide A for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

Caption: Yadanziolide A inhibits the TNF-α/JAK/STAT3 signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for evaluating the anti-cancer effects of Yadanziolide A.

References

- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Design for Yadanziolide B Bioactivity Screening

Introduction

Yadanziolide B is a quassinoid diterpenoid, a class of natural products known for a wide range of biological activities. While literature specifically detailing the bioactivity of this compound is limited, its close structural analog, Yadanziolide A, has demonstrated significant anticancer and anti-inflammatory properties.[1][2][3] Yadanziolide A has been shown to inhibit the proliferation of hepatocellular carcinoma cells and induce apoptosis by targeting the TNF-α/STAT3 signaling pathway.[1][2][3][4] These findings provide a strong rationale for screening this compound for similar bioactivities.

These application notes provide a comprehensive set of protocols for a tiered screening approach to elucidate the potential anticancer and anti-inflammatory effects of this compound. The experimental design progresses from initial cytotoxicity screening to more detailed mechanistic studies.

Section 1: Anticancer Bioactivity Screening

A primary focus of screening this compound should be its potential as an anticancer agent, given the known activity of Yadanziolide A.[1][3] A panel of cancer cell lines, particularly those of liver cancer origin such as HepG2 and LM-3, are recommended for initial screening.[1]

In Vitro Cytotoxicity Assays

The initial assessment of anticancer activity involves determining the cytotoxic effects of this compound on cancer cells. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability and proliferation.[5][6]

1.1.1. MTT Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, LM-3) in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

1.1.2. XTT Assay Protocol

The XTT assay is another method to assess cell viability. It utilizes a tetrazolium salt that is converted to a water-soluble formazan product by metabolically active cells, offering a more convenient workflow than the MTT assay as it does not require a solubilization step.[9]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activator solution according to the manufacturer's instructions.[9]

-

XTT Addition: Add 50 µL of the XTT working solution to each well.[9]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 690 nm.[9]

-

Data Analysis: Calculate cell viability as described for the MTT assay.

Data Presentation: In Vitro Cytotoxicity

| Cell Line | Assay | Incubation Time (h) | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| HepG2 | MTT | 24 | ||

| 48 | ||||

| 72 | ||||

| LM-3 | MTT | 24 | ||

| 48 | ||||

| 72 | ||||

| HepG2 | XTT | 24 | ||

| 48 | ||||

| 72 | ||||

| LM-3 | XTT | 24 | ||

| 48 | ||||

| 72 |

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing insight into the long-term effects of a compound on cell proliferation and survival.

Experimental Protocol:

-

Cell Seeding: Seed 600 cells per well in a 6-well plate.[7]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for 10 days, refreshing the medium with the compound every 3 days.[7]

-

Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with 4% paraformaldehyde for 20 minutes, and then stain with crystal violet solution for 30 minutes.[7]

-

Quantification: Count the number of colonies in each well.

Data Presentation: Colony Formation Assay

| Cell Line | This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Inhibition (%) |

| HepG2 | 0 (Control) | 0 | |

| 1 | |||

| 5 | |||

| 10 | |||

| LM-3 | 0 (Control) | 0 | |

| 1 | |||

| 5 | |||

| 10 |

Experimental Workflow for Anticancer Screening

Caption: Workflow for in vitro anticancer bioactivity screening of this compound.

Section 2: Anti-inflammatory Bioactivity Screening

Chronic inflammation is linked to various diseases, including cancer. Quassinoids have been reported to possess anti-inflammatory properties. Therefore, evaluating the anti-inflammatory potential of this compound is a critical step. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard in vitro model for this purpose.[8][10]

Nitric Oxide (NO) Production Assay

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.[11] The Griess assay is used to measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant.[8]

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[12]

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

LPS also triggers the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11] Enzyme-linked immunosorbent assay (ELISA) is a sensitive method to quantify the levels of these cytokines in the cell culture supernatant.[11][12]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercial kits according to the manufacturer's instructions.[12] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[11]

-

Data Analysis: Use a standard curve of recombinant cytokines to determine the concentration of each cytokine in the samples.

Data Presentation: Anti-inflammatory Activity

| This compound Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | IL-1β Release (% of LPS Control) |

| 0 (Control) | 0 | 0 | 0 | 0 |

| 0 + LPS | 100 | 100 | 100 | 100 |

| 1 + LPS | ||||

| 5 + LPS | ||||

| 10 + LPS | ||||

| 25 + LPS |

Experimental Workflow for Anti-inflammatory Screening

Caption: Workflow for in vitro anti-inflammatory bioactivity screening.

Section 3: Mechanistic Studies - Signaling Pathway Analysis

Based on the findings for Yadanziolide A, a plausible mechanism of action for this compound could involve the inhibition of the JAK/STAT signaling pathway, which is crucial for both cancer cell proliferation and inflammatory responses.[1][2] Western blotting can be employed to investigate the effect of this compound on the phosphorylation status of key proteins in this pathway.

Potential Signaling Pathway for Investigation

Caption: Hypothesized inhibitory effect of this compound on the TNF-α/JAK/STAT3 pathway.

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis: Treat cancer cells (e.g., HepG2) or macrophages (e.g., RAW 264.7) with this compound at various concentrations for a specified time, followed by stimulation if necessary (e.g., with TNF-α or LPS). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of JAK2 and STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Data Presentation: Western Blot Analysis

| Target Protein | This compound Concentration (µM) | Relative Protein Expression (Fold Change vs. Control) |

| p-JAK2/JAK2 | 0 (Control) | 1.0 |

| 1 | ||

| 5 | ||

| 10 | ||

| p-STAT3/STAT3 | 0 (Control) | 1.0 |

| 1 | ||

| 5 | ||

| 10 |

This comprehensive set of protocols provides a robust framework for the initial bioactivity screening of this compound. By systematically evaluating its cytotoxic and anti-inflammatory properties, and subsequently investigating its effects on key signaling pathways, researchers can effectively characterize the therapeutic potential of this natural compound. The data generated from these experiments will be crucial for guiding further preclinical development.

References

- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study [mdpi.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Counting & Health Analysis [sigmaaldrich.com]

- 7. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.5. ELISA Assay [bio-protocol.org]

Application Notes: High-Throughput Screening for Yadanziolide B Activity Using a STAT3 Reporter Assay

Introduction

Yadanziolide B is a natural product with potential therapeutic applications. An analogue, 17-hydroxy-jolkinolide B, has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, a critical pathway in cell proliferation, differentiation, and apoptosis.[1] Constitutive activation of the STAT3 pathway is frequently observed in various human cancers, making it a promising target for anticancer drug development.[2][3] This application note describes a robust, high-throughput screening (HTS) assay to identify and characterize the inhibitory activity of this compound and its analogues on the STAT3 signaling pathway.

The primary assay is a cell-based STAT3 reporter gene assay, which provides a quantitative measure of the transcriptional activity of STAT3.[4][5][6][7] A secondary counter-screen using a cell viability assay is included to assess the cytotoxicity of the test compounds and distinguish true STAT3 inhibitors from compounds that are toxic to cells.[8][9][10][11] This dual-assay approach allows for the identification of specific STAT3 inhibitors with therapeutic potential.

Principle of the Assays

-

STAT3 Reporter Gene Assay: This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of a STAT3-responsive promoter.[4][5] Activation of the STAT3 pathway, for instance by interleukin-6 (IL-6), leads to the transcription of the luciferase gene.[12][13] Inhibitors of the pathway will decrease the expression of luciferase, resulting in a lower luminescent signal. The amount of light produced is directly proportional to the transcriptional activity of STAT3.

-

Cell Viability Assay (ATP-based): This assay measures the level of intracellular ATP, which is an indicator of metabolically active, viable cells.[8][9][10] A decrease in ATP levels correlates with cell death or a reduction in metabolic activity. This assay is used to determine if the observed decrease in the reporter signal is due to specific inhibition of the STAT3 pathway or a general cytotoxic effect.

Experimental Protocols

I. STAT3 Reporter Gene Assay

A. Materials and Reagents

-

HEK293T cells stably expressing a STAT3-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound and other test compounds

-

Interleukin-6 (IL-6)

-

Luciferase Assay Reagent

-

White, opaque 96-well or 384-well microplates

-

Luminometer

B. Cell Culture

-

Culture the HEK293T-STAT3-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

C. Assay Protocol

-

Cell Seeding:

-

Trypsinize and resuspend the cells in complete growth medium.

-

Seed the cells into white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of medium.

-

Incubate the plates overnight to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and control compounds in serum-free DMEM.

-

Remove the growth medium from the cell plates and add 50 µL of the compound dilutions to the respective wells.

-

Include wells with vehicle control (e.g., DMSO) and a known STAT3 inhibitor as a positive control.

-

Incubate the plates for 1 hour at 37°C.

-

-

STAT3 Activation:

-

Luminescence Measurement:

-

Equilibrate the plates and the Luciferase Assay Reagent to room temperature.

-

Add 100 µL of the Luciferase Assay Reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a luminometer.

-

II. Cell Viability Assay (Counter-Screen)

A. Materials and Reagents

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound and other test compounds

-

ATP-based Cell Viability Assay Kit

-

White, opaque 96-well or 384-well microplates

-

Luminometer

B. Assay Protocol

-

Cell Seeding:

-

Seed HEK293T cells in white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of medium.

-

Incubate overnight.

-

-

Compound Treatment:

-

Add serial dilutions of this compound and control compounds to the wells.

-

Incubate for the same duration as the primary assay (e.g., 7 hours).

-

-

ATP Measurement:

-

Equilibrate the plate and the ATP-based assay reagent to room temperature.

-

Add 100 µL of the assay reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Data Presentation

Table 1: Sample 96-Well Plate Layout for STAT3 Reporter Assay

| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |

| A | Blank | Blank | Blank | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 5 | Cmpd 5 | Cmpd 5 | Pos Ctrl | Pos Ctrl | Pos Ctrl |

| B | Blank | Blank | Blank | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 5 | Cmpd 5 | Cmpd 5 | Pos Ctrl | Pos Ctrl | Pos Ctrl |

| C | Neg Ctrl | Neg Ctrl | Neg Ctrl | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 6 | Cmpd 6 | Cmpd 6 | Pos Ctrl | Pos Ctrl | Pos Ctrl |

| D | Neg Ctrl | Neg Ctrl | Neg Ctrl | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 6 | Cmpd 6 | Cmpd 6 | Pos Ctrl | Pos Ctrl | Pos Ctrl |

| E | Veh Ctrl | Veh Ctrl | Veh Ctrl | Cmpd 3 | Cmpd 3 | Cmpd 3 | Cmpd 7 | Cmpd 7 | Cmpd 7 | Ydn B | Ydn B | Ydn B |

| F | Veh Ctrl | Veh Ctrl | Veh Ctrl | Cmpd 3 | Cmpd 3 | Cmpd 3 | Cmpd 7 | Cmpd 7 | Cmpd 7 | Ydn B | Ydn B | Ydn B |

| G | Veh Ctrl | Veh Ctrl | Veh Ctrl | Cmpd 4 | Cmpd 4 | Cmpd 4 | Cmpd 8 | Cmpd 8 | Cmpd 8 | Ydn B | Ydn B | Ydn B |

| H | Veh Ctrl | Veh Ctrl | Veh Ctrl | Cmpd 4 | Cmpd 4 | Cmpd 4 | Cmpd 8 | Cmpd 8 | Cmpd 8 | Ydn B | Ydn B | Ydn B |

-

Blank: Wells with medium only.

-

Neg Ctrl: Cells without IL-6 stimulation.

-

Veh Ctrl: Cells with vehicle and IL-6 stimulation.

-

Cmpd X: Test compounds at various concentrations.

-

Pos Ctrl: Known STAT3 inhibitor.

-

Ydn B: this compound at various concentrations.

Table 2: Dose-Response Data for this compound

| Concentration (µM) | % Inhibition of STAT3 Activity | % Cell Viability |

| 100 | 95.2 ± 2.1 | 15.8 ± 3.5 |

| 30 | 88.7 ± 3.4 | 45.1 ± 4.2 |

| 10 | 75.3 ± 2.8 | 85.6 ± 5.1 |

| 3 | 52.1 ± 4.5 | 92.3 ± 3.9 |

| 1 | 25.6 ± 3.1 | 98.7 ± 2.5 |

| 0.3 | 8.9 ± 1.9 | 99.1 ± 2.2 |

| 0.1 | 1.2 ± 0.8 | 100.2 ± 1.8 |

| 0 | 0 | 100 |

Visualizations

Caption: Experimental workflow for the high-throughput screening of this compound.

Caption: Proposed mechanism of this compound action on the JAK/STAT3 signaling pathway.

References

- 1. 17-hydroxy-jolkinolide B inhibits signal transducers and activators of transcription 3 signaling by covalently cross-linking Janus kinases and induces apoptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Reporter gene - Wikipedia [en.wikipedia.org]

- 8. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]

- 11. Microplate Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

Application Notes: Investigating Putative Nrf2 Pathway Inhibitors

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoters.[1][3] These genes include NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[2]

While Nrf2 activation is protective in normal cells, its persistent activation in cancer cells is linked to tumor progression, metastasis, and resistance to chemotherapy and radiotherapy.[4][5] This has made the inhibition of the Nrf2 pathway a promising therapeutic strategy in oncology.[4]

Yadanziolide B and the Nrf2 Pathway: Current Research Status

As of late 2025, a comprehensive review of scientific literature reveals no direct evidence supporting the role of this compound as an inhibitor of the Nrf2 signaling pathway. This compound is a quassinoid compound isolated from the medicinal plant Brucea javanica.[6][7] While it has demonstrated cytotoxic effects against various cancer cell lines, its mechanism of action regarding the Nrf2 pathway has not been reported.

However, other constituents of Brucea javanica, notably Brusatol and Bruceine D , have been identified as potent Nrf2 inhibitors.[8][9] Brusatol, in particular, has been shown to enhance the efficacy of chemotherapeutic drugs by suppressing Nrf2 signaling.[8][10] It acts by reducing Nrf2 protein levels through a mechanism involving enhanced ubiquitination and proteasomal degradation, thereby preventing the activation of its downstream antioxidant genes.[5][9] Given that this compound belongs to the same class of compounds and originates from the same plant, the protocols detailed below are provided as a general framework for assessing any potential Nrf2-inhibitory activity it or other novel compounds may possess.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of this compound and related quassinoids from Brucea javanica. It is crucial to note that while these compounds show cytotoxicity, only Brusatol and Bruceine D have been explicitly characterized as Nrf2 inhibitors in the available literature.

| Compound | Cell Line | Assay Type | Endpoint | Result | Citation |

| This compound | HCT-8 (ileocecal cancer) | Cytotoxicity | IC50 | 1.3 - 6.7 µmol/L | |

| A549 (lung cancer) | Cytotoxicity | - | Cytotoxic | [7] | |

| Brusatol | SMMC-7721, Huh7, Hep3B (liver cancer) | Cell Viability | IC50 | <0.064 - 0.69 µmol/L | [11] |

| A549 (lung cancer) | Cytotoxicity | IC50 | <0.0064 µmol/L | [7] | |

| HCT116 (colorectal cancer) | Cytotoxicity | IC50 | >15 nmol/L | ||

| Miapaca-2, Capan-2 (pancreatic cancer) | Nrf2 Protein Expression | Western Blot | Significant decrease at 0.1 - 1.5 µM | [8] | |

| Bruceine B | SMMC 7721 (hepatocellular carcinoma) | Cytotoxicity | IC50 | 0.15 µmol/L | [11] |

| HCT-8 (ileocecal cancer) | Cytotoxicity | IC50 | 1.3 - 6.7 µmol/L | ||

| Bruceine D | HCT-8 (ileocecal cancer) | Cytotoxicity | IC50 | 1.3 - 6.7 µmol/L | |

| K562 (chronic myeloid leukemia) | Cytotoxicity | IC50 | 6.37 ± 0.39 µM | [12] | |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Nrf2 Protein Expression | Western Blot | Downregulates Nrf2 pathway | [9] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Nrf2 signaling pathway and a generalized workflow for screening potential inhibitors.

Experimental Protocols

The following are generalized protocols for investigating a compound's potential to inhibit the Nrf2 pathway. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Western Blot Analysis for Nrf2 and Target Protein Expression

Objective: To determine the effect of a test compound on the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1).

Materials:

-

Cancer cell line (e.g., A549, HCT116)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-NQO1, anti-HO-1, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the test compound (e.g., 0.1, 0.5, 1.5 µM) for a specified time (e.g., 24 hours).[8] Include a vehicle control (e.g., DMSO).

-